![molecular formula C10H10ClF3N2 B2481355 (E)-2-[3-氯-5-(三氟甲基)吡啶-2-基]-N,N-二甲基乙烯胺 CAS No. 338978-12-4](/img/structure/B2481355.png)

(E)-2-[3-氯-5-(三氟甲基)吡啶-2-基]-N,N-二甲基乙烯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of trifluoromethylated enamines like "(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine" typically involves condensation reactions between trifluoromethylated pyridine derivatives and secondary amines. One example is the reaction of trifluoromethylated pyridine with N,N-dimethylethylamine under catalytic conditions, yielding the desired enamine structure. This process may involve intermediate steps depending on the starting materials and specific synthesis goals (Bouillon et al., 1997).

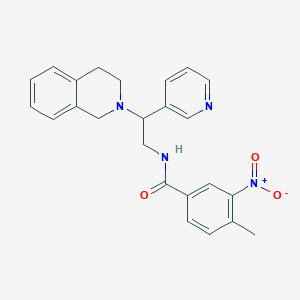

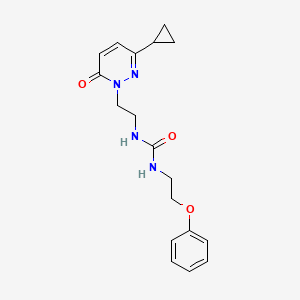

Molecular Structure Analysis

The molecular structure of enamines such as "(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine" is characterized by the presence of a double bond adjacent to a nitrogen atom, which is part of the amine. The trifluoromethyl group and the chloro-substituted pyridine ring contribute to the molecule's electronegativity and overall stability. X-ray crystallography and spectroscopic methods are typically employed to elucidate the precise molecular geometry and confirm the structural attributes of these compounds (Gandhamsetty et al., 2015).

Chemical Reactions and Properties

"(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine" participates in various chemical reactions, leveraging the reactivity of both the enamine functionality and the substituted pyridine ring. It can undergo cycloaddition reactions, participate in nucleophilic substitution due to the electron-withdrawing effect of the trifluoromethyl group, and serve as a precursor for further functionalization. The compound's unique structure allows it to engage in selective chemical transformations, making it valuable for synthetic chemistry applications (Jiménez‐Pulido et al., 2016).

Physical Properties Analysis

The physical properties of "(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine" include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties are crucial for handling, storage, and application in chemical processes. The presence of trifluoromethyl and chloro groups significantly influences the compound's polarity, solubility, and thermal stability, making it suitable for a wide range of applications (Pointillart et al., 2009).

Chemical Properties Analysis

The chemical properties of "(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine" are defined by its reactivity patterns, which include electrophilic and nucleophilic sites due to the enamine moiety and the substituted pyridine ring, respectively. The compound exhibits unique reactivity towards various reagents, enabling the synthesis of complex molecules with diverse functionalities. Its chemical behavior is also influenced by the electron-withdrawing effects of the trifluoromethyl group, which can affect the compound's acidity, basicity, and overall reactivity profile (Chernov'yants et al., 2011).

科学研究应用

合成药物化合物

一个应用领域涉及合成药物化合物,如抗血小板和抗血栓药物。例如,(S)-氯吡格雷的合成,一种硫代吡啶类抗血栓和抗血小板药物,突显了吡啶衍生物在开发有效药物(Saeed et al., 2017)中的重要性。Saeed等人的综述总结了(S)-氯吡格雷的各种合成方法,表明吡啶衍生物在药物化学中的关键作用。

化学传感和环境监测

吡啶衍生物在化学传感和环境监测中也具有重要意义。对吡啶衍生物的光谱性质和生物活性的研究揭示了它们在检测环境和生物样品中各种物种(包括离子和中性分子)的潜力(Abu-Taweel et al., 2022)。这表明类似于"(E)-2-[3-氯-5-(三氟甲基)吡啶-2-基]-N,N-二甲基乙烯胺"的化合物可能被用于开发新的化学传感器。

化合物的环境和健康风险

另一个关键的应用领域涉及评估化合物的环境和健康风险。对新型氟化替代品替代传统污染物的研究显示了了解这类化合物的持久性、生物富集性和毒性特性的重要性(Wang et al., 2019)。这一领域的研究可以帮助识别更安全的替代品,并减轻有害物质对环境和人类健康的不良影响。

作用机制

Target of Action

The primary targets of (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many other chemicals with a pyridine ring, it may interact with its targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine’s action are currently unknown. Understanding these effects requires knowledge of the compound’s primary targets and mode of action .

属性

IUPAC Name |

(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3N2/c1-16(2)4-3-9-8(11)5-7(6-15-9)10(12,13)14/h3-6H,1-2H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICDEAOTMWXASA-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C=C(C=N1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=C(C=C(C=N1)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2481272.png)

![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481274.png)

![methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate](/img/structure/B2481282.png)

![2-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2481285.png)

![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2481291.png)

![1-[(4-Fluorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2481292.png)

![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2481294.png)

![N-[(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2481295.png)